7-(4-Bromophenyl)-7-oxoheptanoic acid
Description
7-(4-Bromophenyl)-7-oxoheptanoic acid is a brominated aromatic keto-carboxylic acid with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.17 g/mol . Its structure features a 7-carbon aliphatic chain terminating in a carboxylic acid group and a ketone group adjacent to a 4-bromophenyl substituent. The compound is identified by CAS number 898787-83-2 and MDL number MFCD00671798, and it is commonly utilized in medicinal chemistry and materials science research .
The bromine atom at the para position of the phenyl ring enhances its electron-withdrawing properties, influencing reactivity in cross-coupling reactions and interactions with biological targets. This compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, though specific synthetic protocols are proprietary or context-dependent .
Properties
IUPAC Name |
7-(4-bromophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPDMUBLXIWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645257 | |
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-83-2 | |
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as heptanoyl chloride, to form the intermediate 7-(4-bromophenyl)-7-hydroxyheptanoic acid.
Oxidation: The intermediate is then oxidized using an oxidizing agent like Jones reagent (chromic acid in acetone) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(4-Bromophenyl)-7-oxoheptanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the ketone functional group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Bromine (Br) and fluorine (F) are electron-withdrawing, enhancing electrophilicity at the ketone group, while methoxy (OMe) and tert-butyl (t-Bu) are electron-donating, reducing reactivity .
- Biological Activity : The bromophenyl derivative exhibits superior binding to bromodomains in histone deacetylase (HDAC) inhibitors compared to fluorophenyl analogs .
- Synthetic Accessibility : Methoxy and tert-butyl derivatives are synthesized via milder conditions (e.g., ester hydrolysis), whereas bromophenyl analogs often require hazardous reagents like bromine gas .
Pharmacological and Biochemical Relevance
Anti-Inflammatory Activity
Compounds such as 7-(2-(Heptylamino)-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic acid () demonstrate anti-inflammatory effects in murine models, reducing edema by 40–60% at 10 mg/kg doses.
Role in Lipid Peroxidation
7-Oxoheptanoic acid derivatives, including the bromophenyl variant, form imine adducts during lipid peroxidation.
Diagnostic Biomarkers
Computational and Spectral Analysis
Density functional theory (DFT) studies on analogs like 7-(4-Methoxyphenyl)-7-oxoheptanoic acid predict strong adsorption on graphene oxide surfaces due to dipole interactions, a property exploited in sensor design . NMR data (¹H and ¹³C) for the bromophenyl derivative align with calculated values, confirming structural integrity (e.g., δ 2.35 ppm for methylene protons adjacent to the ketone) .
Biological Activity
7-(4-Bromophenyl)-7-oxoheptanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H15BrO3
- CAS Number : 27913-58-2
- Molecular Weight : 303.17 g/mol
The compound features a bromophenyl group attached to a heptanoic acid backbone with a ketone functional group at the 7-position, which is crucial for its biological activity.
The biological activity of this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of fatty acid synthase (FAS), which plays a significant role in lipid biosynthesis. By inhibiting FAS, these compounds could reduce fatty acid synthesis, thereby impacting conditions such as obesity and metabolic syndrome.
Biological Activity and Pharmacological Effects
The pharmacological effects of this compound have been explored in various studies:
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties by modulating cytokine production in vitro. This suggests a possible application in treating inflammatory diseases.
- Antitumor Activity : In certain cancer models, derivatives of this compound have demonstrated cytotoxic effects against tumor cells, indicating potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, which could make this compound relevant in developing new antibiotics.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of the compound on FAS in human cancer cell lines, showing a dose-dependent reduction in cell proliferation associated with decreased fatty acid synthesis.
- Anti-inflammatory Study : In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in managing inflammatory disorders.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced FAS activity | |
| Anti-inflammatory | Decreased cytokine levels | |
| Antitumor Activity | Induced apoptosis in cancer cells | |
| Antimicrobial | Activity against specific bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
